Cas no 2376334-75-5 (DS08210767)

DS08210767は、高純度の特殊化学品として開発された化合物で、主に精密合成や触媒反応における中間体として利用されます。その特徴として、優れた熱安定性と化学的安定性を有し、高温環境下でも分解しにくい性質を持ちます。また、高い反応選択性を示すため、不純物の生成を最小限に抑え、目的生成物の収率向上に寄与します。さらに、他の試薬との相溶性が良く、多様な反応系への適用が可能です。これらの特性から、医薬品や電子材料などの高付加価値製品の製造プロセスにおいて、重要な役割を果たします。

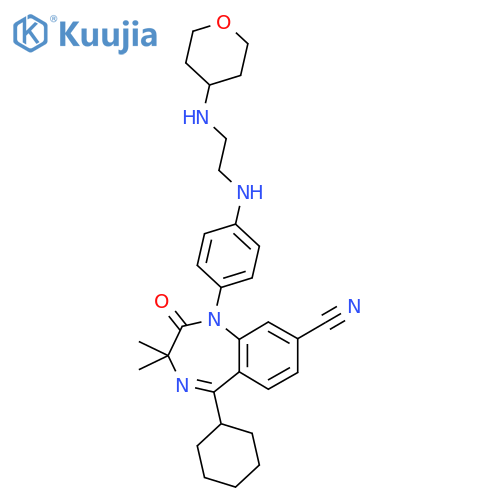

DS08210767 structure

商品名:DS08210767

CAS番号:2376334-75-5

MF:C31H39N5O2

メガワット:513.673667192459

CID:5052422

DS08210767 化学的及び物理的性質

名前と識別子

-

- DS08210767

- BDBM50522126

- Chembl4465123

-

- インチ: 1S/C31H39N5O2/c1-31(2)30(37)36(26-11-9-24(10-12-26)33-16-17-34-25-14-18-38-19-15-25)28-20-22(21-32)8-13-27(28)29(35-31)23-6-4-3-5-7-23/h8-13,20,23,25,33-34H,3-7,14-19H2,1-2H3

- InChIKey: SOYFWNNFRLABJC-UHFFFAOYSA-N

- ほほえんだ: O1CCC(CC1)NCCNC1C=CC(=CC=1)N1C(C(C)(C)N=C(C2C=CC(C#N)=CC1=2)C1CCCCC1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 38

- 回転可能化学結合数: 7

- 複雑さ: 874

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 89.8

DS08210767 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-125879-10mg |

DS08210767 |

2376334-75-5 | 99.75% | 10mg |

¥9800 | 2024-04-18 | |

| 1PlusChem | 1P01XBWN-10mg |

DS08210767 |

2376334-75-5 | 99% | 10mg |

$1158.00 | 2024-05-23 | |

| MedChemExpress | HY-125879-1mg |

DS08210767 |

2376334-75-5 | 99.75% | 1mg |

¥2600 | 2024-04-18 | |

| 1PlusChem | 1P01XBWN-50mg |

DS08210767 |

2376334-75-5 | 99% | 50mg |

$3012.00 | 2024-05-23 | |

| Ambeed | A1339691-25mg |

DS08210767 |

2376334-75-5 | 98% | 25mg |

$1700.0 | 2025-03-01 | |

| 1PlusChem | 1P01XBWN-100mg |

DS08210767 |

2376334-75-5 | 99% | 100mg |

$4500.00 | 2024-05-23 | |

| MedChemExpress | HY-125879-5mg |

DS08210767 |

2376334-75-5 | 99.75% | 5mg |

¥6500 | 2024-04-18 | |

| Ambeed | A1339691-100mg |

DS08210767 |

2376334-75-5 | 98% | 100mg |

$3900.0 | 2025-03-01 | |

| Ambeed | A1339691-10mg |

DS08210767 |

2376334-75-5 | 98% | 10mg |

$980.0 | 2025-03-01 | |

| 1PlusChem | 1P01XBWN-25mg |

DS08210767 |

2376334-75-5 | 99% | 25mg |

$1982.00 | 2024-05-23 |

DS08210767 関連文献

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

2376334-75-5 (DS08210767) 関連製品

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2376334-75-5)DS08210767

清らかである:99%/99%/99%/99%

はかる:100mg/25mg/10mg/5mg

価格 ($):3510.0/1530.0/882.0/585.0